molecular formula C11H11NO3 B105043 Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 55044-06-9

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B105043
CAS No.: 55044-06-9
M. Wt: 205.21 g/mol
InChI Key: DVPGDAXTDJUMAS-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a partially saturated 1,3-oxazole (oxazoline) ring with a phenyl substituent at position 2 and a methyl ester group at position 4. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol (calculated). The 4,5-dihydro configuration imparts partial saturation to the oxazole ring, distinguishing it from fully unsaturated oxazole derivatives.

The compound is commercially available (CAS: 289030-37-1) with a purity ≥95% and requires storage at 2–8°C under argon to prevent degradation. It is utilized in research sectors such as pharmaceuticals, biomaterials, and energy technologies, reflecting its versatility in synthetic applications.

Properties

IUPAC Name

methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGDAXTDJUMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The thiourea-mediated cyclization of diketone esters represents a robust method for constructing the oxazole core. As detailed in US Patent 6,333,414, this one-pot reaction involves heating thiourea with methyl 3-oxo-2-phenylpent-4-enoate in a dipolar aprotic solvent at elevated temperatures (130–160°C). Dimethylformamide (DMF) is preferred due to its high boiling point (153°C), enabling reflux conditions without solvent decomposition. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the diketone carbonyl, followed by cyclodehydration to form the oxazole ring.

Key Parameters:

  • Solvent: DMF, NMP, or solvent-free conditions under vacuum.

  • Temperature: 130–160°C (reflux for DMF).

  • Molar Ratio: 2:1 thiourea-to-diketone ester.

  • Reaction Time: 5–10 hours.

Isolation and Purification

Post-reaction, the crude product is precipitated by quenching the reaction mixture in ice water. Filtration and washing with cold water remove unreacted thiourea and solvent residues. Column chromatography (dichloromethane/methanol, 99.5:0.5) yields the pure compound with >85% purity. Industrial-scale adaptations employ continuous flow reactors to enhance yield (78–82%) and reduce reaction time to 3–4 hours.

Palladium-Catalyzed Cyclization of N-Benzoyl Aminoalkenes

Catalytic System and Stereoselectivity

DE Patent 10010984A1 discloses a palladium-catalyzed cyclization of N-benzoyl aminoalkenes to form 4,5-dihydrooxazoles. The substrate, (S)-N-benzoyl-2-phenylglycine methyl ester, undergoes intramolecular cyclization in the presence of Pd(PPh₃)₄ (2 mol%) and triethylamine (1.2 equiv) in tetrahydrofuran (THF) at 65°C. This method achieves high enantiomeric excess (ee >95%) due to the chiral environment of the palladium catalyst.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%).

  • Base: Triethylamine (1.2 equiv).

  • Solvent: THF, reflux (65°C).

  • Time: 12–24 hours.

Yield Optimization

Optimization studies reveal that substituting Pd(OAc)₂ for Pd(PPh₃)₄ reduces ee to 80–85%, underscoring the ligand’s role in stereocontrol. Scaling to 100 mmol maintains a yield of 70–75%, with the product isolated via extraction (dichloromethane/water) and vacuum distillation.

Hydrolysis of Ester Intermediates

Saponification of Ethyl Esters

A two-step synthesis involves hydrolyzing ethyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate to the carboxylic acid, followed by re-esterification with methanol. As reported in ChemicalBook (2020), lithium hydroxide monohydrate (1.5 equiv) in a THF/MeOH/H₂O (2:3:1) mixture at 20°C for 4 hours cleaves the ethyl ester quantitatively. Acidification with HCl precipitates the carboxylic acid, which is filtered and recrystallized from 75% ethanol.

Re-Esterification with Methanol

The carboxylic acid intermediate is refluxed with methanol and sulfuric acid (cat.) for 6 hours to yield the methyl ester. This method achieves an overall yield of 65–72%, though it introduces scalability challenges due to the multi-step sequence.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts key metrics for the three primary methods:

Method Yield Purity Stereoselectivity Scalability
Thiourea Cyclization78–82%>85%Low (racemic)High
Pd-Catalyzed70–75%>90%High (ee >95%)Moderate
Hydrolysis-Re-esterification65–72%>95%N/ALow

Industrial Relevance

The thiourea method is favored for large-scale production due to its simplicity and solvent recyclability. In contrast, the palladium-catalyzed route is reserved for enantiopure batches required in pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxazoles.

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of dihydro-oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate serves as a scaffold for the development of pharmaceutical agents. Its oxazole ring structure is known for enhancing biological activity, making it a candidate for drug discovery and development.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the phenyl group have led to increased efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : In preclinical studies, compounds based on this scaffold have shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Materials Science

Overview

In materials science, this compound is utilized in the synthesis of advanced materials. Its ability to form polymers with specific properties makes it valuable for various applications.

Applications

Application TypeDescription
Polymer Synthesis Used as a monomer to create polymers with tailored mechanical properties.
Coatings Serves as a component in coatings that require enhanced durability and chemical resistance.

Biological Studies

Overview

The compound is also investigated for its interactions with biological targets, providing insights into its mechanism of action.

Mechanism of Action

This compound interacts with specific enzymes or receptors through hydrogen bonding and π-π interactions facilitated by its oxazole ring. The presence of the phenyl group enhances binding affinity due to hydrophobic interactions.

Synthesis and Reaction Pathways

Understanding the synthesis routes and chemical reactivity of this compound is crucial for its application in research.

Synthesis Methods

The synthesis typically involves cyclization reactions using β-hydroxy amides under specific conditions:

ReagentReaction TypeConditions
Diethylaminosulfur trifluoride (DAST)Cyclization70–90°C
Manganese dioxideOxidation to oxazolesRoom temperature

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological ActivityUnique Properties
EthoxycarbonylisoxazoleIsoxazole ring with ethoxycarbonyl groupPotential analgesicLacks sulfonamide functionality
3-MethylisoxazoleMethyl substitution on isoxazoleNeuroprotective effectsSimpler structure
5-CarboxyisoxazolesCarboxylic acid at position 5Antimicrobial activityDifferent functional groups

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate and analogous compounds.

Table 1: Structural and Physicochemical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Physical State Key Properties/Applications
This compound C₁₁H₁₁NO₃ 205.21 Phenyl (C₆H₅) at position 2 4,5-Dihydro-1,3-oxazole Solid Research applications; argon-sensitive
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate C₇H₁₁NO₃ 157.17 Ethyl (C₂H₅) at position 2 4,5-Dihydro-1,3-oxazole Liquid Synthetic intermediate; room-temperature storage
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate C₆H₆ClNO₃ 175.56 Chloromethyl (ClCH₂) at position 2 1,3-Oxazole (unsaturated) Solid (mp 74–76°C) High-purity reagent (97%); thermal stability
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate C₁₂H₁₁NO₃ 217.22 Phenyl (C₆H₅) at position 2; methyl (CH₃) at position 5 1,3-Oxazole (unsaturated) Not reported Pharmaceutical intermediates

Structural and Electronic Differences

Ring Saturation :

  • The target compound and its ethyl-substituted analog () contain a 4,5-dihydro-1,3-oxazole ring, which enhances ring flexibility and influences reactivity in nucleophilic additions or hydrogenation reactions.
  • In contrast, Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate () and Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate () feature fully unsaturated oxazole rings , leading to greater aromaticity and stability toward electrophilic substitution.

Substituent Effects :

  • The phenyl group in the target compound and ’s derivative enables π-π stacking interactions, which are critical in drug design for target binding.
  • Ethyl () and chloromethyl () substituents alter electronic and steric profiles. Chloromethyl groups increase electrophilicity, enhancing reactivity in alkylation reactions, while ethyl groups may improve lipophilicity.

Physicochemical Properties :

  • The dihydro-oxazole derivatives (target compound and ) exhibit lower molecular weights and distinct storage requirements (argon vs. ambient conditions).
  • The unsaturated oxazole in has a higher melting point (74–76°C), suggesting stronger intermolecular forces.

Research and Application Insights

  • Synthetic Utility : The dihydro-oxazole core in the target compound is advantageous for generating chiral intermediates, whereas unsaturated analogs () are preferred for constructing aromatic heterocycles in drug discovery.
  • Stability Considerations : The argon-sensitive nature of the target compound () contrasts with the ambient-stable ethyl-substituted analog (), highlighting the impact of substituents on handling protocols.

Biological Activity

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS No. 55044-06-9) is a heterocyclic compound characterized by an oxazole ring fused with a phenyl group and a carboxylate ester. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

The molecular formula of this compound is C11H11NO3, with a molecular weight of approximately 205.210 g/mol. The compound features a dihydrooxazole ring that influences its reactivity and biological interactions. Its structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC11H11NO3
Molecular Weight205.210 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point327.1 ± 34.0 °C
Flash Point151.6 ± 25.7 °C

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • U-937 (human acute monocytic leukemia)

In one study, the compound showed an IC50 value comparable to that of established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The oxazole ring facilitates hydrogen bonding and π–π interactions with biological macromolecules, while the phenyl group enhances binding affinity through hydrophobic interactions .

Case Studies

  • Cytotoxicity Studies : In a comparative study against various cancer cell lines, this compound demonstrated higher cytotoxicity than some conventional drugs at sub-micromolar concentrations .
  • Flow Cytometry Analysis : Flow cytometry assays revealed that this compound can induce apoptosis in cancer cells in a dose-dependent manner, highlighting its potential as a therapeutic agent .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common synthetic routes include:

  • Cyclization of β-hydroxy amides : Utilizing reagents such as diethylaminosulfur trifluoride (DAST) at elevated temperatures.
  • Esterification processes : Introducing the methyl ester group post-cyclization to yield the final product .

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a scaffold for the development of novel pharmaceuticals targeting various diseases beyond cancer, including inflammatory conditions and metabolic disorders .

Q & A

Q. What factors contribute to variability in dihydro-oxazole ring puckering observed across crystallographic studies?

  • Methodological Answer : Crystal packing forces and solvent inclusion (e.g., lattice water) induce conformational shifts. Comparative analysis of Cambridge Structural Database entries reveals correlations between substituent bulkiness (e.g., phenyl vs. ferrocenyl groups) and puckering amplitudes. Dispersion-corrected DFT refines energy minima for observed conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

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